molecular formula C16H14ClN3OS B2786747 7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-90-8

7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2786747
CAS No.: 896328-90-8
M. Wt: 331.82
InChI Key: XEIGYKFUOYAKIU-UHFFFAOYSA-N
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Description

7-Chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896328-90-8) is a heterocyclic compound with the molecular formula C₁₆H₁₄ClN₃OS and a molecular weight of 331.82 g/mol . Its structure features a fused pyrido-triazinone core substituted at the 2-position with a (2,5-dimethylbenzyl)thio group and at the 7-position with a chlorine atom.

Properties

IUPAC Name

7-chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-10-3-4-11(2)12(7-10)9-22-15-18-14-6-5-13(17)8-20(14)16(21)19-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIGYKFUOYAKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 2-chloropyridine with 2,5-dimethylbenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO, often with a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced forms of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is considered for use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

4H-Pyrido[1,2-a][1,3,5]Triazin-4-One Derivatives

2-Amino-6-Methyl-4H-Pyrido[1,2-a][1,3,5]Triazin-4-One (4e1)
  • Substituents: Amino group at position 2, methyl at position 4.
  • Molecular Weight : 176.0 g/mol (MS data) .
  • Physical Properties : Melting point >260°C; IR peaks at 3266 cm⁻¹ (N-H stretch) and 1671 cm⁻¹ (C=O) .
  • Synthesis : Derived from acetylation reactions in acetic acid, contrasting with the thioether linkage in the target compound .
2-Diethylamino-6-Methyl-4H-Pyrido[1,2-a][1,3,5]Triazin-4-One (4e2)
  • Substituents: Diethylamino group at position 2, methyl at position 5.
  • Key Difference: The diethylamino group increases basicity and solubility in polar solvents compared to the target compound’s neutral thioether group .
2-Pyrollo-7-Methyl-4H-Pyrido[1,2-a][1,3,5]Triazin-4-One (7a)
  • Substituents : Pyrrolidine ring at position 2, methyl at position 7.
  • Key Difference : The cyclic amine substituent may improve metabolic stability compared to the benzylthio group in the target compound .

Table 1: Comparison of 4H-Pyrido[1,2-a][1,3,5]Triazin-4-One Derivatives

Compound Substituents (Position) Molecular Weight (g/mol) Notable Properties
Target Compound Cl (7), (2,5-DMB)thio (2) 331.82 Lipophilic, chloro-thioether
4e1 NH₂ (2), CH₃ (6) 176.0 High melting point, H-bond donor
4e2 N(Et)₂ (2), CH₃ (6) Not reported Increased basicity
7a Pyrrolidine (2), CH₃ (7) Not reported Enhanced metabolic stability

Thiazolo[4,5-d]Pyrimidine Derivatives

Compound 19 (Molecules, 2014)
  • Core Structure: Thiazolo[4,5-d]pyrimidine fused with chromenone.
  • Substituents: Phenyl, hydroxyl, and thieno-pyrimidinone groups.
  • Synthesis : Microwave-assisted condensation with thiourea and benzaldehyde .

Pyrido[1,2-a]Pyrimidin-4-One Derivatives (Patent, 2023)

7-[(1S,4S)-2,5-Diazabicyclo[2.2.1]Hept-2-Yl] Analogs
  • Substituents : Diazabicycloheptane (position 7), pyrazolo-pyrazinyl (position 2).
  • Key Difference : The diazabicyclo group confers rigidity and may enhance binding to enzymes or receptors compared to the flexible benzylthio group in the target compound .

Structural and Functional Implications

  • Chloro Substituent: The 7-chloro group in the target compound likely increases electrophilicity, affecting reactivity in substitution reactions compared to methoxy or amino analogs .
  • Thioether vs.

Biological Activity

7-Chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyrido-triazine core followed by the introduction of the thioether group. Specific synthetic routes can vary based on the desired purity and yield.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1Cyclization2-amino-4-chloropyridine, thiophenol derivativesHeat under reflux
2SubstitutionAlkyl halides (e.g., 2,5-dimethylbenzyl chloride)Base catalysis
3PurificationCrystallization or chromatographySolvent system optimization

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or disrupt cellular signaling pathways. The compound's efficacy can be linked to its structural features which allow it to fit into active sites of target proteins.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that it can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains.
  • Anti-inflammatory Properties : In vitro assays suggest it may reduce inflammation markers.

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM.
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.
  • Anti-inflammatory Assays : The compound was assessed for its ability to inhibit nitric oxide production in LPS-stimulated macrophages. It showed significant inhibition at concentrations above 10 µM.

Data Table of Biological Activities

Activity TypeTest MethodologyResult
AntitumorMTT assay on MCF-7 cellsIC50 = 15 µM
AntimicrobialBroth microdilutionMIC = 32 µg/mL (S. aureus)
Anti-inflammatoryNitric oxide assaySignificant inhibition at >10 µM

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